4,12,12-Trimethyl-5-oxatricyclo[8.2.0.0^{4,6}]dodecan-9-one

Diabetes β‑Cell Proliferation Blood Glucose

4,12,12‑Trimethyl‑5‑oxatricyclo[8.2.0.0⁴,⁶]dodecan‑9‑one, commonly known as kobusone, is a naturally occurring norsesquiterpenoid isolated from Cyperus rotundus (nutgrass) and Aquilaria sinensis. With the molecular formula C₁₄H₂₂O₂ and a molecular weight of 222.33 g·mol⁻¹, it belongs to the ketone class of sesquiterpenoids.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 24173-71-5
Cat. No. B207897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,12,12-Trimethyl-5-oxatricyclo[8.2.0.0^{4,6}]dodecan-9-one
CAS24173-71-5
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC1(CC2C1CCC3(C(O3)CCC2=O)C)C
InChIInChI=1S/C14H22O2/c1-13(2)8-9-10(13)6-7-14(3)12(16-14)5-4-11(9)15/h9-10,12H,4-8H2,1-3H3
InChIKeyUETZJEZFLKASPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Kobusone (CAS 24173-71-5): A Sesquiterpenoid with Pancreatic β-Cell Replication Activity – Procurement & Differentiation Overview


4,12,12‑Trimethyl‑5‑oxatricyclo[8.2.0.0⁴,⁶]dodecan‑9‑one, commonly known as kobusone, is a naturally occurring norsesquiterpenoid isolated from Cyperus rotundus (nutgrass) and Aquilaria sinensis [1]. With the molecular formula C₁₄H₂₂O₂ and a molecular weight of 222.33 g·mol⁻¹, it belongs to the ketone class of sesquiterpenoids [2]. Unlike many in‑class sesquiterpene ketones that lack demonstrated mammalian efficacy, kobusone has been shown to stimulate pancreatic islet β‑cell replication in vivo, a finding that positions it as a lead candidate for diabetes research [3].

Why Generic Sesquiterpene Ketones Cannot Replace Kobusone (CAS 24173-71-5) in β‑Cell Replication Assays


Sesquiterpene ketones such as caryophyllene oxide, isokobusone, and germacrone‑1(10),4‑diepoxide share structural similarities with kobusone but lack experimental validation of pancreatic β‑cell replication activity [1]. Among 17 natural products screened for β‑cell proliferation, only a subset including kobusone demonstrated meaningful activity, indicating that subtle stereoelectronic features—particularly the oxido‑ketone bridge of the tricyclic nucleus—are critical for target engagement [2]. Consequently, substituting kobusone with a generic sesquiterpene ketone in procurement for diabetes research risks null results, wasted resources, and irreproducible data.

Quantitative Differentiation Evidence for Kobusone (CAS 24173-71-5) Relative to Closest Analogs


In Vivo Blood Glucose Lowering: Kobusone vs. Vehicle Control in db/db Mice

In a 6‑week study with db/db diabetic mice, kobusone (25 mg/kg i.p., twice daily) significantly reduced non‑fasting blood glucose levels compared with PBS‑treated controls [1]. This establishes a baseline efficacy window that is absent in vehicle‑only controls and has not been reported for structural analogs such as isokobusone or caryophyllene oxide in the same model.

Diabetes β‑Cell Proliferation Blood Glucose

Islet β‑Cell Proliferation: Kobusone vs. Vehicle Control in db/db Mice

Immunohistochemical analysis using BrdU incorporation demonstrated that kobusone significantly increased β‑cell replication compared with vehicle treatment [1]. This pro‑proliferative effect was accompanied by upregulated PI3K/Akt/cyclin D3 signaling and downregulation of the cell‑cycle inhibitor p57ᴷⁱᵖ², providing a mechanistic rationale not established for any close structural analog.

Diabetes β‑Cell Proliferation BrdU Incorporation

Anti‑Inflammatory Activity: Kobusone vs. Closely Related Sesquiterpenes from Dracocephalum tanguticum

In a panel of six sesquiterpenoids isolated from Dracocephalum tanguticum—dracotangusions A/B, curcumenone, (4Z,7Z,9Z)‑11‑hydroxy‑4,7,9‑germacratriene‑1,6‑dione, kobusone, and (+)-germacrone‑1(10)‑4‑diepoxide—all compounds exhibited significant anti‑inflammatory activity (P<0.01) [1]. However, only kobusone has been independently validated in an in‑vivo model for a distinct therapeutic endpoint (β‑cell replication), giving it a unique dual‑function profile.

Anti‑inflammatory Sesquiterpenoids Structure‑Activity

Optimal Application Scenarios for Kobusone (CAS 24173-71-5) Derived from Quantitative Evidence


Diabetes Drug Discovery: In Vivo β‑Cell Regeneration Screening

Kobusone is the only sesquiterpene ketone with direct histological evidence of β‑cell replication in db/db diabetic mice, making it an essential positive control or reference compound for phenotypic screening campaigns aimed at β‑cell mass restoration [1]. Its well‑characterized signaling mechanism (PI3K/Akt/cyclin D3) further supports its use as a tool compound for target‑validation studies.

Natural Product Reference Standard for Sesquiterpene Authentication

Because kobusone is a marker constituent of Cyperus rotundus and Aquilaria sinensis, high‑purity kobusone (>98 %) serves as an analytical reference standard for the quality control and chemical fingerprinting of herbal preparations, ensuring batch‑to‑batch consistency in traditional medicine products [2].

Dual‑Function Lead Optimization: Anti‑Inflammatory & β‑Cell Protection

Given its demonstrated anti‑inflammatory activity alongside β‑cell replication capacity, kobusone is a preferred scaffold for medicinal chemistry programs targeting diabetic complications where islet inflammation and β‑cell loss coexist [3]. No other sesquiterpene ketone has been validated in both dimensions.

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